molecular formula C22H26Cl2N6O B1150315 3-[3-(2-piperidin-1-ylethoxy)phenyl]-5-(1H-1,2,4-triazol-5-yl)-1H-indazole;dihydrochloride

3-[3-(2-piperidin-1-ylethoxy)phenyl]-5-(1H-1,2,4-triazol-5-yl)-1H-indazole;dihydrochloride

Cat. No.: B1150315
M. Wt: 461.4 g/mol
InChI Key: LDUPODIOUWRGCQ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of CC 401 dihydrochloride involves multiple steps, starting with the preparation of the core indazole structure, followed by the introduction of the triazole and piperidinoethoxy groups. The final step involves the formation of the dihydrochloride salt. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yield and purity .

Industrial Production Methods: Industrial production of CC 401 dihydrochloride typically involves large-scale synthesis using automated reactors and stringent quality control measures to ensure consistency and purity. The process may include crystallization and recrystallization steps to obtain the final product in its desired form .

Chemical Reactions Analysis

Types of Reactions: CC 401 dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce halogenated or alkylated compounds .

Scientific Research Applications

CC 401 dihydrochloride has a wide range of scientific research applications, including:

    Chemistry: Used as a tool compound to study JNK signaling pathways and their role in various chemical processes.

    Biology: Investigated for its effects on cellular processes such as apoptosis, inflammation, and fibrosis.

    Medicine: Explored for its potential therapeutic applications in treating diseases such as cancer, diabetes, and neurodegenerative disorders.

    Industry: Utilized in the development of new drugs and therapeutic agents targeting JNK pathways .

Mechanism of Action

CC 401 dihydrochloride exerts its effects by selectively inhibiting the activity of c-Jun N-terminal kinase (JNK). It competitively binds to the ATP-binding site of active, phosphorylated JNK, thereby blocking its signaling pathways. This inhibition leads to the suppression of downstream effects such as inflammation, apoptosis, and fibrosis. Additionally, CC 401 dihydrochloride has been shown to inhibit the replication of human cytomegalovirus (HCMV) by targeting JNK .

Comparison with Similar Compounds

Uniqueness: CC 401 dihydrochloride is unique due to its high affinity and selectivity for JNK, as well as its ability to inhibit HCMV replication. Its dual functionality makes it a valuable compound for both research and therapeutic applications .

Properties

Molecular Formula

C22H26Cl2N6O

Molecular Weight

461.4 g/mol

IUPAC Name

3-[3-(2-piperidin-1-ylethoxy)phenyl]-5-(1H-1,2,4-triazol-5-yl)-1H-indazole;dihydrochloride

InChI

InChI=1S/C22H24N6O.2ClH/c1-2-9-28(10-3-1)11-12-29-18-6-4-5-16(13-18)21-19-14-17(22-23-15-24-27-22)7-8-20(19)25-26-21;;/h4-8,13-15H,1-3,9-12H2,(H,25,26)(H,23,24,27);2*1H

InChI Key

LDUPODIOUWRGCQ-UHFFFAOYSA-N

SMILES

C1CCN(CC1)CCOC2=CC=CC(=C2)C3=NNC4=C3C=C(C=C4)C5=NC=NN5.Cl.Cl

Canonical SMILES

C1CCN(CC1)CCOC2=CC=CC(=C2)C3=NNC4=C3C=C(C=C4)C5=NC=NN5.Cl.Cl

Synonyms

3-[3-[2-(1-Piperidinyl)ethoxy]phenyl]-5-(1H-1,2,4-triazol-5-yl)-1H-indazole dihydrochloride

Origin of Product

United States

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